Cas no 70069-04-4 (1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol)

1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 2-hydroxymethyl-18-crown-6
- 2-(Hydroxymethyl)-18-crown 6-ether
- 1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanol
- 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol
- 18-Crown-6-methanol
- 2-(hydroxymethyl)18-crown-6
- 2-Hydroxymethyl[18-Krone-6]
- 2-hydroxymethyl-18-crown-6 ether
- hydroxymethyl-18-crown-6
- (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol
- BCBcMAP01_000188
- HFRGASADQCZXHH-UHFFFAOYSA-
- HFRGASADQCZXHH-UHFFFAOYSA-N
- 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol
-
- MDL: MFCD00188046
- インチ: 1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2
- InChIKey: HFRGASADQCZXHH-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C1([H])C([H])([H])O[H]
- BRN: 4313301
計算された属性
- せいみつぶんしりょう: 294.16800
- どういたいしつりょう: 294.168
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -1.5
じっけんとくせい
- 色と性状: 灰色の液体。
- 密度みつど: 1.174 g/mL at 25 °C(lit.)
- ふってん: 208°C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.479(lit.)
- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
- すいようせい: Soluble in water (1000 g/L) (25°C).
- PSA: 75.61000
- LogP: -0.53950
- ようかいせい: まだ確定していません。
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303-H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10
-
危険物標識:
- リスク用語:R36/37/38
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-238087-250 mg |
2-Hydroxymethyl-18-crown-6, |
70069-04-4 | 250MG |
¥519.00 | 2023-07-11 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157006-1G |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol |
70069-04-4 | 93% | 1g |
¥2699.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DF961-100mg |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol |
70069-04-4 | 93.0%(GC) | 100mg |
¥514.0 | 2022-05-30 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44477-0.25g |
2-Hydroxymethyl-18-crown-6, 97% |
70069-04-4 | 97% | 0.25g |
¥1843.00 | 2022-11-29 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0990-200MG |
2-(Hydroxymethyl)-18-crown 6-Ether |
70069-04-4 | >93.0%(GC) | 200mg |
¥660.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862665-200mg |
2-(Hydroxymethyl)-18-crown 6-Ether |
70069-04-4 | ≥93%(GC) | 200mg |
¥763.00 | 2022-01-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DF961-100mg |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol |
70069-04-4 | 93.0%(GC) | 100mg |
¥434.9 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157006-250mg |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol |
70069-04-4 | 93% | 250mg |
¥969.90 | 2023-09-02 | |
Aaron | AR003I4O-200mg |
1,4,7,10,13,16-HEXAOXACYCLOOCTADECANE-2-METHANOL |
70069-04-4 | 93% | 200mg |
$118.00 | 2023-12-13 | |
1PlusChem | 1P003HWC-50mg |
1,4,7,10,13,16-HEXAOXACYCLOOCTADECANE-2-METHANOL |
70069-04-4 | ≥93%(GC) | 50mg |
$50.00 | 2025-02-19 |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol 関連文献
-
Maciej Zakrzewski,Natalia Kwietniewska,Wojciech Walczak,Piotr Pi?tek Chem. Commun. 2018 54 7018
-
Maciej Zakrzewski,Dominika Za?ubiniak,Piotr Pi?tek RSC Adv. 2021 11 10860
-
Xiaodong Liu,Weixiang Jiao,Ming Lei,Yi Zhou,Bo Song,Yongfang Li J. Mater. Chem. A 2015 3 9278
-
Yanisa Sanguansap,Vithaya Ruangpornvisuti,Thawatchai Tuntulani,Vinich Promarak,Boosayarat Tomapatanaget RSC Adv. 2015 5 78468
-
Henrik D. F. Winkler,Egor V. Dzyuba,Andreas Springer,Luisa Losensky,Christoph A. Schalley Chem. Sci. 2012 3 1111
-
Annike Wei?enstein,Frank Würthner Chem. Commun. 2015 51 3415
-
Pierre-Yves Blanchard,Claude Niebel,Séverine Boisard,Olivier Alévêque,Lionel Sanguinet,Marylène Dias,Tony Breton,Christelle Gautier,Eric Levillain New J. Chem. 2012 36 546
-
Yanisa Sanguansap,Vithaya Ruangpornvisuti,Thawatchai Tuntulani,Vinich Promarak,Boosayarat Tomapatanaget RSC Adv. 2015 5 78468
-
9. Alkaline-earth metal complexes of thiol-pendant crown ethers as turnover catalysts of ester cleavagePerla Breccia,Roberta Cacciapaglia,Luigi Mandolini,Carla Scorsini J. Chem. Soc. Perkin Trans. 2 1998 1257
-
Maciej Zakrzewski,Piotr Pi?tek New J. Chem. 2021 45 18635
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanolに関する追加情報
Recent Advances in the Study of 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol (CAS: 70069-04-4)
The compound 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol (CAS: 70069-04-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, characterization, and biological relevance.
Recent studies have highlighted the role of 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol as a versatile building block in supramolecular chemistry. Its crown ether-like structure enables selective binding to cations, making it a promising candidate for ion transport and sensing applications. A 2023 study published in the Journal of the American Chemical Society demonstrated its efficacy in facilitating potassium ion transport across lipid bilayers, suggesting potential therapeutic applications in diseases related to ion channel dysfunction.
In addition to its ion-binding capabilities, researchers have explored its utility in drug delivery systems. A team from MIT reported in Nature Communications that derivatives of this compound can self-assemble into nanostructures capable of encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability. This finding opens new avenues for targeted cancer therapy and other precision medicine applications.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol. A recent Organic Process Research & Development article detailed a scalable, high-yield synthesis route that reduces the reliance on hazardous reagents, addressing both economic and environmental concerns. This development is particularly significant for industrial-scale applications.
Despite these promising advances, challenges remain. The compound's stability under physiological conditions and potential toxicity profiles require further investigation. Ongoing research aims to address these gaps, with preliminary results expected in late 2024. Overall, 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol represents a compelling case study in how fundamental chemical discoveries can translate into tangible biomedical innovations.
70069-04-4 (1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol) 関連製品
- 24800-44-0((1-Methyl-1,2-ethanediyl)bis(oxy)bispropanol)
- 10221-57-5(Propane, 1,2-diethoxy-)
- 111109-77-4(1-Methoxy-2-((1-methoxypropan-2-yl)oxy)propane)
- 15764-24-6(dipropylene glycol ethyl ether)
- 4043-59-8(1,3-Diethoxy-2-propanol)
- 75507-26-5(1,4,7,10-Tetraoxacyclododecan-2-methanol)
- 75507-25-4(1,4,7,10,13-Pentaoxacyclopentadec-2-ylmethanol)
- 25265-71-8(Dipropylene Glycol (Mixture of Isomers))
- 20324-33-8(1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol)
- 627-82-7(Diglycerol (Mixture of Isomers))
